6-Phosphogluconic acid (trisodium)

Beschreibung

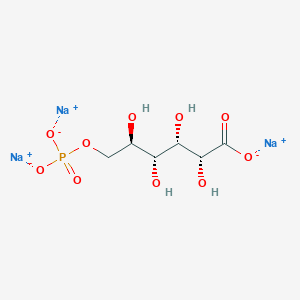

6-Phosphogluconic acid trisodium salt (C₆H₁₀Na₃O₁₀P, molecular weight 342.08 g/mol) is the trisodium derivative of 6-phosphogluconic acid, an intermediate in the oxidative phase of the pentose phosphate pathway (PPP) . The trisodium salt enhances solubility in aqueous solutions, making it advantageous for biochemical assays and industrial applications .

Eigenschaften

Molekularformel |

C6H10Na3O10P |

|---|---|

Molekulargewicht |

342.08 g/mol |

IUPAC-Name |

trisodium;(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonatooxyhexanoate |

InChI |

InChI=1S/C6H13O10P.3Na/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;;;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);;;/q;3*+1/p-3/t2-,3-,4+,5-;;;/m1.../s1 |

InChI-Schlüssel |

CBQSOSFCUWVWAQ-CXKLNRRHSA-K |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biocatalytic Production Using 6-Phosphogluconate Dehydrogenase

Enzymatic methods dominate industrial-scale production due to their specificity and reduced byproduct formation. The process involves:

-

Substrate Preparation : Glucose-6-phosphate (G6P) is oxidized to 6-phosphogluconolactone using glucose-6-phosphate dehydrogenase (G6PDH).

-

Lactonase Hydrolysis : 6-Phosphogluconolactonase catalyzes the hydrolysis of 6-phosphogluconolactone to 6-phosphogluconic acid.

-

Salt Formation : Neutralization with sodium hydroxide yields the trisodium salt.

Key Reaction Parameters :

This method achieves ≥97% purity, as validated by enzymatic assays.

Entner-Doudoroff Pathway-Derived Synthesis

Recent advances utilize enzymes from the Entner-Doudoroff pathway for gram-scale production:

-

6-Phosphogluconate Dehydratase (EDD) : Isolated from Caulobacter crescentus, EDD converts 6-phosphogluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG), demonstrating the reversibility of this reaction under controlled conditions.

-

Equilibrium Shifting : High substrate concentrations (≥100 mM) and neutral pH favor 6-phosphogluconate accumulation.

| Enzyme Source | Yield (%) | Purity (%) | Scale |

|---|---|---|---|

| C. crescentus EDD | 85 | ≥95 | Gram-scale |

| Commercial G6PDH | 92 | ≥97 | Industrial |

Purification and Characterization

Chromatographic Techniques

Crystallization

The trisodium salt is crystallized from aqueous solutions at 4°C, yielding white crystalline powder with ≤0.05% glucose-6-phosphate impurities.

Quality Control and Analytical Methods

Spectrophotometric Assays

Analyse Chemischer Reaktionen

Reaktionstypen: 6-Phosphogluconsäure (Trisodium) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Sie wird durch Phosphogluconat-Dehydrogenase zu Ribulose-5-phosphat oxidiert, wobei NADPH entsteht.

Dehydratisierung: In Mikroorganismen, die den Entner-Doudoroff-Weg nutzen, kann sie durch 6-Phosphogluconat-Dehydratase zu 2-Keto-3-deoxy-6-phosphogluconat dehydriert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Erfordert Phosphogluconat-Dehydrogenase und NADP+ als Kofaktor.

Dehydratisierung: Erfordert 6-Phosphogluconat-Dehydratase.

Hauptprodukte:

Oxidation: Ribulose-5-phosphat und NADPH.

Dehydratisierung: 2-Keto-3-deoxy-6-phosphogluconat.

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

6-Phosphogluconic acid is frequently utilized in enzymatic assays to study various metabolic processes. For instance, it has been employed to assess the activity of enzymes such as creatine phosphokinase and myokinase using spectrophotometric methods . These assays are vital for understanding energy metabolism and diagnosing muscle-related diseases.

Metabolic Regulation Studies

Research has highlighted the role of 6-phosphogluconate as a metabolic regulator. It can inhibit glycolytic enzymes like phosphoglucose isomerase, which illustrates its function in modulating carbon flux between glycolysis and the PPP . This regulatory capacity makes it a focal point for studies aimed at understanding metabolic disorders and developing therapeutic strategies.

Cancer Research

The enzyme 6-phosphogluconate dehydrogenase has been identified as a promising target for cancer therapy. Studies suggest that inhibiting this enzyme can enhance CD8+ T-cell activation, thereby strengthening immune responses against tumors . Additionally, 6-phosphogluconate's involvement in lipogenesis through its effect on acetyl-CoA carboxylase suggests potential implications for metabolic reprogramming in cancer cells .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Daneshmandi et al. (2021) | Immunology | Demonstrated that 6-phosphogluconate dehydrogenase inhibition enhances T-cell activation, indicating its potential as a therapeutic target in immunotherapy. |

| Hitosugi et al. (2021) | Cancer Metabolism | Explored the role of 6-phosphogluconate in cancer cell metabolism, suggesting that targeting 6PGDH could disrupt tumor growth by altering metabolic pathways. |

| Cetó et al. (2011) | Biosensor Development | Investigated the use of immobilized 6-phosphogluconate dehydrogenase on nanoparticles for biosensing applications, showcasing its utility beyond traditional biochemical assays. |

Biosensors

The enzyme derived from 6-phosphogluconic acid has been effectively immobilized on various substrates for use in biosensors. These biosensors can detect glucose levels and other metabolites, making them invaluable tools in clinical diagnostics and food safety monitoring .

Biobatteries

Research into the thermostable variants of 6-phosphogluconate dehydrogenase has revealed their potential application in biobatteries due to their ability to utilize different coenzymes effectively . This could lead to advancements in sustainable energy technologies.

Wirkmechanismus

6-Phosphogluconic acid (trisodium) exerts its effects primarily through its role in the pentose phosphate pathway. It is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, producing NADPH in the process. NADPH is a crucial cofactor in reductive biosynthesis and antioxidant defense . The compound also acts as a competitive inhibitor of phosphoglucose isomerase, affecting glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Research Findings Highlighting Distinct Roles

- Inflammation Modulation : Suppression of 6-phosphogluconic acid levels reduces PPP activation in macrophages, mitigating inflammation .

- Cancer Metabolism : Inhibition of 6-phosphogluconic acid dehydrogenase (via 6-AN) disrupts ribose-5-phosphate synthesis, highlighting its unique role in tumor growth .

Biologische Aktivität

6-Phosphogluconic acid (trisodium), also known as trisodium 6-O-phosphonato-D-gluconate, is an important intermediate in the pentose phosphate pathway (PPP), which plays a crucial role in cellular metabolism. This compound has garnered attention for its biological activities, particularly as an inhibitor of phosphoglucose isomerase (PGI) and its involvement in various metabolic processes.

- Chemical Formula : CHNaOP

- Molecular Weight : Approximately 342.08 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water

6-Phosphogluconic acid trisodium salt functions primarily as a competitive inhibitor of phosphoglucose isomerase, an enzyme that catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate. The inhibition of PGI leads to significant metabolic consequences, including:

- Reduction in glycolytic flux : By inhibiting PGI, the conversion of glucose-6-phosphate is hindered, which can lead to decreased availability of fructose-6-phosphate for glycolysis.

- Alteration in NADPH production : As a key metabolite in the PPP, 6-phosphogluconic acid is involved in generating NADPH, which is essential for biosynthetic reactions and maintaining cellular redox states.

Table 1: Inhibition Data for PGI

| Substrate | K (μM) |

|---|---|

| Glucose 6-phosphate | 48 |

| Fructose 6-phosphate | 42 |

Research Findings

- Inhibition Studies : Research indicates that at concentrations ranging from 0.5 to 2.0 mM, 6-phosphogluconic acid trisodium effectively inhibits PGI activity when glucose 6-phosphate is used as the substrate . This competitive inhibition suggests its potential utility in studying metabolic pathways involving glucose metabolism.

- Role in Plant Metabolism : A study on Arabidopsis thaliana demonstrated that isoforms of 6-phosphogluconate dehydrogenase (6PGDH), which utilizes 6-phosphogluconate as a substrate, are localized in various plant organelles including chloroplasts and mitochondria . This localization underscores its importance in plant metabolism and stress responses.

- Metabolic Regulation : Variations in the levels of 6-phosphogluconic acid can influence cellular responses to oxidative stress and affect pathways related to cell growth and differentiation. For instance, alterations in NADPH levels due to changes in this compound's concentration can impact fatty acid synthesis and antioxidant defenses.

- Case Study on Wound Healing : A study investigating the use of chitosan hydrogels cross-linked with 6-phosphogluconic acid trisodium showed enhanced wound healing properties in animal models. This suggests potential therapeutic applications of this compound in regenerative medicine .

Applications and Future Directions

The biological activity of 6-phosphogluconic acid trisodium extends beyond basic metabolic functions:

- Biochemical Research : It serves as a valuable tool for studying enzyme kinetics and metabolic regulation.

- Pharmaceutical Development : Its role as an inhibitor of PGI may lead to novel therapeutic strategies for conditions linked to dysregulated glucose metabolism.

- Agricultural Biotechnology : Understanding its function in plants may inform approaches to enhance stress resistance or improve crop yields.

Q & A

Q. How can 6-phosphogluconic acid (trisodium) be quantitatively detected in metabolomic studies?

Methodological Answer: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting 6-phosphogluconic acid (6-PGA) in metabolic pathways. Use a Thermo Scientific™ U3000 fast liquid chromatography system coupled with a Q Exactive™ mass spectrometer for high-resolution separation and identification. For targeted analysis, employ a colorimetric assay kit (e.g., BioVision) by incubating cell lysates with reaction buffer at 37°C for 1 hour and measuring absorbance at 450 nm. Validate results using internal standards and spike-recovery experiments to account for matrix effects .

Q. What is the role of 6-phosphogluconic acid in the pentose phosphate pathway (PPP) and Entner-Doudoroff pathway?

Methodological Answer: In the PPP, 6-PGA is produced via the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PDH), generating NADPH. It is then decarboxylated by 6-phosphogluconate dehydrogenase to yield ribulose-5-phosphate (Ru5P), a precursor for nucleotide synthesis . In the Entner-Doudoroff pathway (common in bacteria), 6-PGA is dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) by 6-phosphogluconate dehydratase, which is cleaved into pyruvate and glyceraldehyde-3-phosphate for energy production .

Q. How does 6-phosphogluconic acid interact with phosphoglucose isomerase (PGI)?

Methodological Answer: 6-PGA acts as a competitive inhibitor of PGI, binding to the active site with Kᵢ values of 48 µM (for glucose-6-phosphate) and 42 µM (for fructose-6-phosphate). To study this, perform enzyme kinetics assays using purified PGI, varying substrate concentrations (0.1–10 mM), and measure inhibition via spectrophotometric detection of NADH oxidation at 340 nm. Use Lineweaver-Burk plots to confirm competitive inhibition .

Advanced Research Questions

Q. How can 6-phosphogluconic acid accumulation be experimentally manipulated to study metabolic dysregulation?

Methodological Answer: Use 6-aminonicotinamide (6-AN), a potent inhibitor of 6-phosphogluconate dehydrogenase, to induce 6-PGA accumulation. Treat cells (e.g., pancreatic β-cells) with 6-AN (10–50 µM) for 48 hours under high-glucose conditions (e.g., 25 mM). Monitor PPP intermediates via LC-MS and assess functional outcomes (e.g., insulin secretion via ELISA) to link metabolite buildup to cellular dysfunction .

Q. What methodologies are used to analyze metabolic flux through 6-phosphogluconic acid in cancer cells?

Methodological Answer: Employ isotopic tracing with ¹³C-labeled glucose. Incubate cancer cells with [1,2-¹³C]glucose and track ¹³C enrichment in 6-PGA and downstream metabolites (e.g., ribose-5-phosphate) using gas chromatography-mass spectrometry (GC-MS). Combine this with siRNA knockdown of G6PDH to quantify flux redistribution between glycolysis and PPP. Normalize data to protein content and validate with computational models (e.g., COBRA Toolbox) .

Q. How is 6-phosphogluconic acid trisodium applied in biomaterial design?

Methodological Answer: 6-PGA trisodium acts as an anionic cross-linker in chitosan-based hydrogels. To synthesize, mix chitosan (2% w/v in acetic acid) with 6-PGA trisodium (molar ratio 1:1) at pH 6.5. Characterize hydrogel stability via rheometry and degradation at pH 4.5–7.6. Applications include controlled drug release (e.g., loading with fluorescein isothiocyanate-dextran) and wound healing scaffolds .

Q. What experimental strategies resolve contradictions in 6-phosphogluconic acid’s role in oxidative stress?

Methodological Answer: Contradictions arise from tissue-specific NADPH utilization. In liver cells, silence G6PDH using CRISPR-Cas9 and measure reactive oxygen species (ROS) via DCFDA fluorescence. Compare with erythrocytes (which rely on PPP for redox balance) using glutathione recycling assays. Integrate multi-omics data (transcriptomics and metabolomics) to identify compensatory pathways (e.g., glutathione synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.